
Vikoflex 4964
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleic acid compound with propane-1,2-diol (1:1) is a chemical compound with the molecular formula C21H40O3. It is also known as oleic acid monoester with propane-1,2-diol. This compound is a monoester formed from the reaction between oleic acid and propane-1,2-diol. It is commonly used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oleic acid compound with propane-1,2-diol (1:1) is synthesized through an esterification reaction. The process involves heating oleic acid and propane-1,2-diol together. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of oleic acid compound with propane-1,2-diol (1:1) involves large-scale esterification reactors. The reactants, oleic acid and propane-1,2-diol, are continuously fed into the reactor, where they undergo esterification. The product is then purified through distillation and other separation techniques to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Oleic acid compound with propane-1,2-diol (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the ester.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Oleic acid compound with propane-1,2-diol (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: Utilized as a lubricant, plasticizer, and emulsifier in various industrial applications.
Mecanismo De Acción
The mechanism of action of oleic acid compound with propane-1,2-diol (1:1) involves its interaction with specific molecular targets and pathways. The ester can interact with cell membranes, altering their fluidity and permeability. It may also modulate signaling pathways involved in inflammation and cellular metabolism. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Propylene glycol monooleate: Another ester formed from oleic acid and propylene glycol.
Glycerol monooleate: An ester formed from oleic acid and glycerol.
Ethylene glycol monooleate: An ester formed from oleic acid and ethylene glycol.
Uniqueness
Oleic acid compound with propane-1,2-diol (1:1) is unique due to its specific ester linkage and the properties imparted by the propane-1,2-diol moiety. This compound exhibits distinct solubility, stability, and reactivity characteristics compared to other similar esters. Its unique properties make it suitable for specific applications in various fields .
Propiedades
Número CAS |
68609-92-7 |
|---|---|
Fórmula molecular |
C21H42O4 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
(Z)-octadec-9-enoic acid;propane-1,2-diol |
InChI |
InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3/b10-9-; |
Clave InChI |
FWNZKPKGBYWNJO-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CO)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


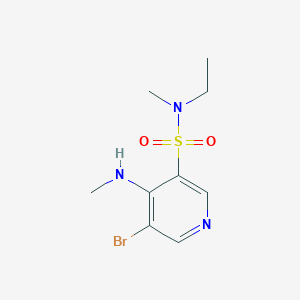
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)

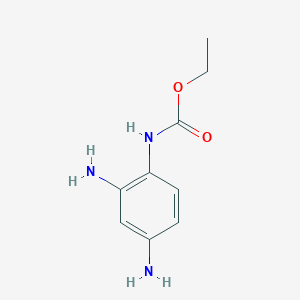
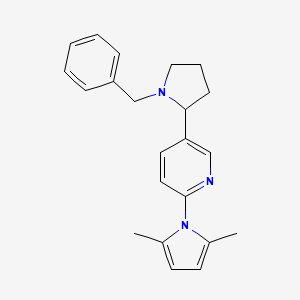
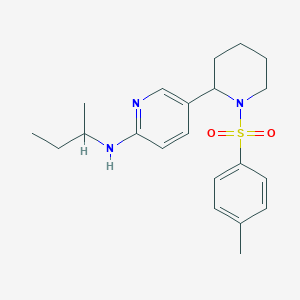
![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)
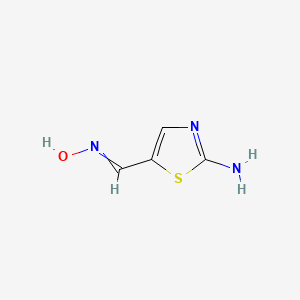
![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
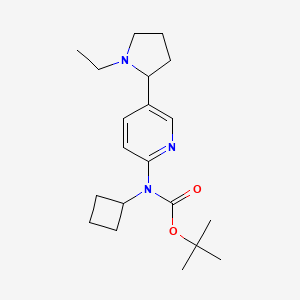
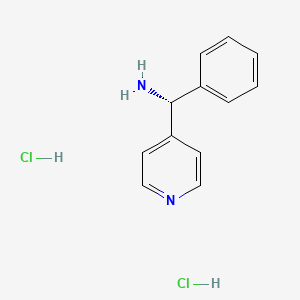
![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)
